![molecular formula C24H22N4O4 B2436238 2-{2-[3-(1,3-苯并二氧杂环戊烯-5-基)-1,2,4-噁二唑-5-基]-1H-吡咯-1-基}-N-(3,4-二甲基苄基)乙酰胺 CAS No. 1260933-12-7](/img/structure/B2436238.png)
2-{2-[3-(1,3-苯并二氧杂环戊烯-5-基)-1,2,4-噁二唑-5-基]-1H-吡咯-1-基}-N-(3,4-二甲基苄基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide is a compound with a complex structure, combining several aromatic rings and heterocyclic systems
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecular architectures, useful in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, making it a candidate for studying interactions with biological macromolecules or as a lead compound in drug discovery processes.
Medicine
Given its complex structure, it might possess pharmacological properties that could be explored for therapeutic applications such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
The compound might be used in the development of new materials with specific properties, such as organic electronic materials or advanced polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide typically involves multiple steps:
Formation of 1,3-benzodioxole moiety: : This step involves the reaction of a catechol derivative with formaldehyde under acidic conditions.
Oxadiazole ring formation: : This involves the cyclization of appropriate nitrile or amide precursors in the presence of a dehydrating agent.
Pyrrole ring synthesis: : This can be achieved via the Paal-Knorr synthesis, where a diketone is reacted with an amine.
Final coupling step: : The previously synthesized intermediates are coupled using a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
While there are no widely available industrial methods for this specific compound, it can be speculated that similar principles from the laboratory synthesis would apply, scaled up with continuous flow reactors and optimized reaction conditions for higher yield and purity.
化学反应分析
Types of Reactions
Oxidation: : This compound could undergo oxidation at the methylene bridges or aromatic rings using oxidizing agents like potassium permanganate.
Reduction: : Hydrogenation could reduce certain functional groups, like nitro groups if they were present in related structures.
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzodioxole moiety using nitrating or halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substituting Agents: : Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation Products: : Dicarboxylic acids, phenols.
Reduction Products: : Amines, partially hydrogenated aromatic rings.
Substitution Products: : Nitro derivatives, halogenated aromatics.
作用机制
Molecular Targets and Pathways
The exact mechanism of action would depend on the specific biological target it interacts with. It could potentially bind to enzymes, receptors, or DNA, modulating their activity. The presence of the benzodioxole and pyrrole moieties suggests it might interact with targets through aromatic stacking or hydrogen bonding.
相似化合物的比较
Similar Compounds
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-thiadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide
Uniqueness
This compound stands out due to its specific combination of the benzodioxole and oxadiazole moieties, which are not as commonly seen together in similar structures. This unique arrangement could potentially confer distinct biological activities or chemical reactivity profiles.
Hope you found this thorough
属性
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3,4-dimethylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15-5-6-17(10-16(15)2)12-25-22(29)13-28-9-3-4-19(28)24-26-23(27-32-24)18-7-8-20-21(11-18)31-14-30-20/h3-11H,12-14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUPDFLIIGHION-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
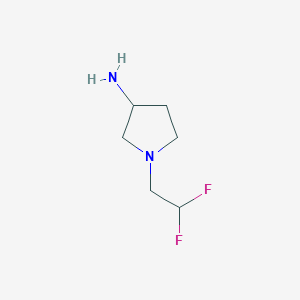
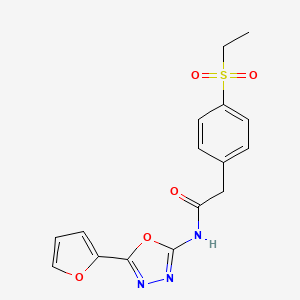
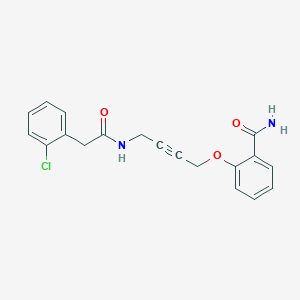
![(3Z)-3-{[(3-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2436160.png)
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2436161.png)
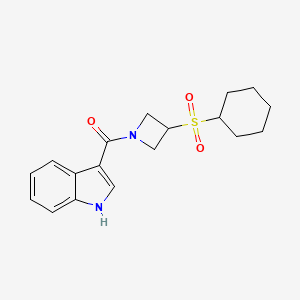
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2436164.png)
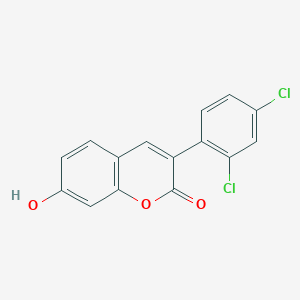

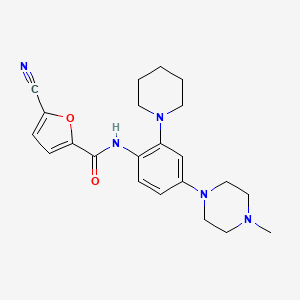
![1-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTAN-8-YL]-3-(2-CHLORO-6-FLUOROPHENYL)PROPAN-1-ONE](/img/structure/B2436170.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2436173.png)

![2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2436177.png)
